![molecular formula C11H14N2O6S B175585 N-Boc-2-nitrobenzenesulfonamide CAS No. 198572-71-3](/img/structure/B175585.png)
N-Boc-2-nitrobenzenesulfonamide
Overview
Description
Mechanism of Action
Target of Action
N-Boc-2-nitrobenzenesulfonamide, also known as N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide, is primarily used in the synthesis of N-protected primary amines . The compound’s primary targets are primary alcohols and alkyl halides, which it transforms into corresponding amines .
Mode of Action
The compound interacts with its targets through a process of acylation, alkylation, and deprotection . Initially, 2-nitrobenzenesulfonamide is converted to this compound by treatment with Boc2O, Et3N, and DMAP . This compound is then alkylated using either conventional or Mitsunobu protocols .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of primary alcohols and alkyl halides into corresponding amines . This transformation is an important subject of organic synthesis .
Result of Action
The result of the compound’s action is the production of N-protected primary amines from the corresponding alcohols and/or halides . Additionally, allyloxycarbonyl (Alloc), t-butoxycarbonyl (t-Boc), and benzyloxycarbonyl (Cbz) groups can be deprotected in the presence of the o-nosyl group, allowing the resultant N-alkylated 2-nitrobenzenesulfonamides to be used for further preparation of secondary amines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis process is typically carried out at room temperature . Changes in temperature, pH, or other environmental conditions could potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-nitrobenzenesulfonamide can be synthesized through a reaction involving tert-butyl chloroformate and 2-nitrobenzenesulfonamide. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected sulfonamide . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is commercially available and used in various research and development applications. The production process likely involves standard organic synthesis techniques, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or sulfonate esters are used in the presence of a base.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used but typically result in the formation of N-substituted sulfonamides.
Scientific Research Applications
Pharmaceutical Development
N-Boc-2-nitrobenzenesulfonamide is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to form N-protected primary amines is essential for developing drugs targeting specific biological pathways. This compound facilitates the creation of bioactive molecules that may exhibit pharmacological properties when further modified.
Organic Synthesis
This compound serves as a critical building block in organic synthesis, particularly for protecting amines during chemical reactions. The tert-butoxycarbonyl (Boc) group allows selective modification of other functional groups without affecting the amine, making it invaluable in multi-step synthesis protocols.
Bioconjugation
In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules. This application is crucial for drug delivery systems where specific targeting and controlled release are necessary.
Analytical Chemistry
The compound can be employed as a reagent for detecting and quantifying specific analytes in various assays. Its use enhances the sensitivity and specificity of analytical methods, making it a valuable tool in research laboratories.
Case Study 1: Synthesis of Protected Amines
A study demonstrated the effective use of this compound in synthesizing protected primary amines via alkylation reactions. The compound was treated with alkyl halides under basic conditions, yielding high purity products with excellent yields . This method showcases the compound's utility in producing intermediates for further pharmaceutical development.
Case Study 2: Glycosylation Reactions
Research highlighted the role of this compound in glycosylation reactions to synthesize novel 1-thioglycosides. These compounds are essential for studying complex carbohydrates and their biochemical processes . The versatility of the sulfonamide group allows for diverse reaction pathways, facilitating the exploration of carbohydrate chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-4-nitrobenzenesulfonamide
- N-Boc-3-nitrobenzenesulfonamide
- N-Cbz-2-nitrobenzenesulfonamide
Uniqueness
N-Boc-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may offer different selectivity and yields in synthetic applications .
Biological Activity
N-Boc-2-nitrobenzenesulfonamide, also known as N-(tert-butoxycarbonyl)-2-nitrobenzenesulfonamide, is a versatile compound widely used in organic synthesis, particularly in the preparation of bioactive molecules. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a nitro group and a sulfonamide functional group, with the tert-butoxycarbonyl (Boc) group serving as a protective moiety for amines. This configuration enhances its utility in various synthetic pathways.
The biological activity of this compound primarily arises from its role as an intermediate in synthesizing bioactive compounds. The compound facilitates the formation of N-protected primary amines through acylation and alkylation processes. These reactions are crucial for generating derivatives that exhibit pharmacological properties.
Key Reactions
- Acylation : The Boc group can be removed to yield free amines, which can then participate in further chemical transformations.
- Alkylation : The sulfonamide group allows for nucleophilic substitution reactions, enhancing the compound's versatility.
Applications in Organic Synthesis
This compound is employed in various applications within organic synthesis:
- Synthesis of N-Protected Primary Amines : It serves as a key intermediate in preparing pharmaceuticals and other bioactive molecules.
- Glycosylation Reactions : The compound is utilized in synthesizing novel 1-thioglycosides, which are essential for studying complex carbohydrates.
- Polyamine Derivative Synthesis : It aids in producing selectively N-functionalized polyamine derivatives relevant to medicinal chemistry.
- Development of Odorless Protocols : The compound contributes to creating safer laboratory practices by facilitating odorless organic reactions.
Case Studies and Research Findings
Research has demonstrated the effectiveness of this compound in various synthetic strategies. A notable study involved its use in the total synthesis of polyamine toxins, which are significant due to their unique biological activities. The synthesis process highlighted the compound's role as both a protecting and activating group, showcasing its versatility in complex organic transformations .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-Boc-N-benzyl-o-nitrobenzenesulfonamide | Contains a benzyl group alongside nitrobenzene | Enhanced lipophilicity and potential for bioactivity |
2-Nitrobenzenesulfonamide | Lacks Boc protection | More reactive due to unprotected amine functionality |
N-(tert-butoxycarbonyl)-4-nitrophenylsulfonamide | Similar Boc protection but different nitro position | Different reactivity patterns due to structural variations |
This table illustrates how structural variations among related compounds influence their reactivity and potential applications.
Properties
IUPAC Name |
tert-butyl N-(2-nitrophenyl)sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYBGHIVTXTUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456738 | |
Record name | N-Boc-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198572-71-3 | |
Record name | N-Boc-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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